5-(Hydroxymethyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRDEZUMAVRTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573017 | |
| Record name | (Pyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25193-95-7 | |
| Record name | 5-Pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25193-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Hydroxymethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Roles and Molecular Mechanisms of Action of 5 Hydroxymethyl Pyrimidine Systems
Epigenetic Landscape and DNA Modification by 5-Hydroxymethylpyrimidine Derivatives
The epigenetic landscape is profoundly influenced by modifications of DNA bases, and 5-hydroxymethylpyrimidine derivatives are key players in this regulatory network. These modifications contribute to the intricate control of gene expression and chromatin architecture.
Occurrence and Biological Significance of 5-Hydroxymethylcytosine (B124674) and 5-Hydroxymethyluracil (B14597) in Nucleic Acids
5-Hydroxymethylcytosine (5hmC) is a modified pyrimidine (B1678525) base recognized as the "sixth base" of DNA. acs.org It is formed by the oxidation of 5-methylcytosine (B146107) (5mC) and is particularly abundant in the genomes of embryonic stem cells, neurons, and certain tissues like the liver and placenta. ki.se While 5mC is generally associated with gene silencing, 5hmC is often found in euchromatin and active gene regions, suggesting a role in promoting gene transcription. acs.org In some bacteriophages, 5hmC completely replaces cytosine and is further glucosylated, which protects the phage DNA from host restriction enzymes. acs.org
5-Hydroxymethyluracil (5hmU), another significant derivative, arises from the oxidation of thymine (B56734) or the deamination of 5hmC. nih.govnih.gov It is a naturally occurring modification in the DNA of some bacteriophages, where it can replace thymine. nih.gov In mammals, 5hmU is considered a DNA lesion that can arise from oxidative damage and, if not repaired, can lead to mutations. nih.govnih.gov However, it also appears to have regulatory roles, affecting gene transcription, chromatin remodeling, and the recruitment of DNA repair complexes. nih.gov The presence of 5hmU in DNA can also influence its physical properties, making it more flexible and hydrophilic. nih.gov
Enzymatic Pathways Governing 5-Hydroxymethylation (e.g., TET Proteins)
The primary enzymes responsible for the generation of 5hmC are the Ten-Eleven Translocation (TET) family of proteins (TET1, TET2, and TET3). oup.comustc.edu.cn These enzymes are 2-oxoglutarate and Fe(II)-dependent dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (5mC). oup.combibliotekanauki.pl The process begins with the conversion of 5mC to 5-hydroxymethylcytosine (5hmC). oup.comebi.ac.uk TET proteins can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). oup.comebi.ac.uk
These oxidized forms of 5mC are crucial intermediates in the process of active DNA demethylation. oup.com The modified bases, particularly 5fC and 5caC, can be recognized and excised by thymine-DNA glycosylase (TDG), followed by the base excision repair (BER) pathway, which ultimately replaces the modified cytosine with an unmodified one. oup.comustc.edu.cn Alternatively, DNA demethylation can occur passively during DNA replication, as the maintenance methyltransferase DNMT1 does not efficiently recognize hemi-hydroxymethylated DNA. ebi.ac.uk
Impact on Gene Expression, Transcription, and Chromatin Dynamics
The presence of 5-hydroxymethylpyrimidine derivatives in DNA has a significant impact on gene regulation and chromatin structure. 5-hydroxymethylcytosine (5hmC) is not merely an intermediate in DNA demethylation but also a stable epigenetic mark. It is often enriched in the gene bodies of actively transcribed genes and at enhancers, suggesting a role in promoting gene expression. The conversion of 5mC to 5hmC can lead to the reactivation of silenced promoters and enhancers. ki.se
Studies in placental tissue have shown a positive correlation between the proportion of 5hmC and transcript abundance at the majority of expression quantitative trait hydroxymethylation (eQTHM) loci. Furthermore, the gain of 5hmC within gene bodies is often associated with the loss of the repressive histone mark H3K27me3, indicating a coordinated mechanism for gene activation. The interplay between 5hmC formation and histone modifications appears to be crucial for developmental processes such as neurogenesis. Glucosylated 5-hydroxymethylpyrimidines have also been shown to act as epigenetic bases that regulate transcription.
Enzymatic Interactions and Substrate Specificity of 5-(Hydroxymethyl)pyrimidine Analogs
The structural similarity of this compound analogs to natural pyrimidines allows them to interact with various enzymes, serving as either substrates or inhibitors. These interactions are critical for understanding metabolic pathways and for the development of therapeutic agents.
Mechanistic Investigations of Thiamin Phosphate (B84403) Synthase with Pyrimidine Pyrophosphate Substrates
Thiamin phosphate synthase is a key enzyme in the biosynthesis of thiamin (vitamin B1). It catalyzes the coupling of 4-amino-5-(hydroxymethyl)-2-methylpyrimidine pyrophosphate (HMP-PP) and 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (Thz-P) to produce thiamin phosphate. Mechanistic studies have revealed that the reaction proceeds through a dissociative (SN1-like) mechanism. In this process, the pyrimidine pyrophosphate substrate dissociates to form a reactive pyrimidine intermediate, which is then captured by the thiazole (B1198619) moiety.
The substrate specificity of thiamin phosphate synthase has been investigated using various HMP-PP analogs. For instance, 4-amino-5-(hydroxymethyl)-2-(trifluoromethyl)pyrimidine pyrophosphate is a very poor substrate, whereas 4-amino-5-(hydroxymethyl)-2-methoxypyrimidine pyrophosphate is a good substrate for the enzyme. These findings support the proposed dissociative mechanism, where the stability of the pyrimidine carbocation intermediate plays a crucial role.
Interactions with Pyrimidine Deoxyribonucleoside Kinase
Deoxyribonucleoside kinases are essential enzymes in the salvage pathway of nucleosides, catalyzing their phosphorylation to monophosphates. These enzymes are also critical for the activation of many antiviral and anticancer nucleoside analogs. In humans, there are four deoxyribonucleoside kinases with distinct but overlapping substrate specificities.
The interaction of this compound analogs with these kinases is of significant interest. For example, 5-hydroxymethyluracil (5hmU) can be produced in cells, and its corresponding deoxynucleoside triphosphate (5-hmdUTP) can be incorporated into DNA. nih.gov The phosphorylation of 5-hydroxymethyl-2'-deoxyuridine (B45661) is catalyzed by a specific 5-hydroxymethyl DNA kinase (5-HMUDK). nih.gov The resulting phosphorylated form can inhibit the action of certain restriction endonucleases. nih.gov
Studies on the substrate specificity of various deoxyribonucleoside kinases have shown that they can phosphorylate a range of pyrimidine analogs. For instance, thymidine (B127349) kinase 2 (TK2) phosphorylates thymidine, deoxyuridine, and deoxycytidine. The fruit fly Drosophila melanogaster possesses a multisubstrate deoxyribonucleoside kinase (dNK) that can phosphorylate all naturally occurring deoxyribonucleosides and has a preference for pyrimidine nucleosides. oup.com The ability of these kinases to phosphorylate modified pyrimidines like 5-hydroxymethyluracil derivatives is crucial for both normal cellular processes and the therapeutic efficacy of nucleoside analog drugs.
Inhibition of Dihydrofolate Reductase by Pyrimidine Derivatives
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov THF and its derivatives are essential cofactors for the synthesis of purine (B94841) nucleotides and thymidylate, which are fundamental building blocks for DNA replication and cell growth. nih.govgoogle.com The inhibition of DHFR disrupts these processes, leading to the cessation of DNA synthesis and ultimately cell death, making it a significant target for therapeutic agents. google.comwikipedia.org
The pyrimidine ring is a core structural feature in a multitude of DHFR inhibitors. nih.gov Many potent inhibitors are derivatives of folic acid that possess a 2,4-diamino substitution on a pyrimidine or a fused pyrimidine ring system, such as pteridines or pyrido-pyrimidines. nih.govnih.gov These compounds function as antifolates, competitively binding to DHFR and blocking the synthesis of essential precursors for DNA, RNA, and certain amino acids. nih.govjyoungpharm.org The effectiveness of these inhibitors has established DHFR as a key therapeutic target for antibacterial, antiprotozoal, and anticancer agents for several decades. nih.govnih.gov
The compound this compound serves as a valuable starting material in the synthesis of potent DHFR inhibitors. Specifically, 2,4-diamino-5-(hydroxymethyl)pyrimidine has been utilized in condensation reactions with dihydroquinolines to produce a series of 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines. nih.gov Several of these derivatives have demonstrated high inhibitory activity against Escherichia coli DHFR with significant specificity for the bacterial enzyme over mammalian forms. nih.gov For example, one such derivative was found to have an apparent inhibitory constant (Ki) for E. coli DHFR that was 13 times lower than that of trimethoprim (B1683648), a well-established antibacterial DHFR inhibitor. nih.gov This highlights the role of the this compound scaffold as a foundational element for developing highly potent and selective therapeutic agents.
| Pyrimidine Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2,4-Diaminopyrido[3,2-d]pyrimidines | DHFR from Pneumocystis carinii, Toxoplasma gondii, Rat Liver | Analogues showed high potency (10-7-10-8 M) and selectivity for T. gondii DHFR over the mammalian enzyme. nih.gov | nih.gov |
| Pyrimidine-clubbed Benzimidazoles | Bacterial DHFR | Designed as novel DHFR inhibitors with potential antibacterial and antifungal activity. nih.gov | nih.gov |
| 2,4-Diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines | Escherichia coli DHFR | Synthesized from 2,4-diamino-5-(hydroxymethyl)pyrimidine; showed high inhibitory activity and specificity for bacterial DHFR. nih.gov | nih.gov |
| Trimethoprim Analogs | Bacterial DHFR | A successful inhibitor of bacterial DHFR, trimethoprim is a 2,4-diamino-5-(3,4,5-trimethoxybenzyl) pyrimidine. nih.gov | nih.gov |
Cellular Uptake, Metabolism, and Biological Fate of this compound Compounds
The biological activity of pyrimidine derivatives is contingent upon their entry into cells and subsequent metabolic activation or degradation. While specific transport and metabolic data for this compound itself are not extensively detailed in the literature, the pathways for structurally related pyrimidine analogs are well-characterized and provide a strong model for its likely biological fate. nih.govplos.orgnih.gov
Cellular uptake of pyrimidine analogs can occur through nucleoside transporter systems. plos.org Studies on various cell types, including the protist Tetrahymena thermophila, indicate that uptake is not dependent on phagocytosis, suggesting the involvement of specific membrane transport proteins. plos.org Once inside the cell, the fate of a pyrimidine analog diverges. A significant portion of administered pyrimidine analogs like 5-fluorouracil (B62378) (5-FU) is rapidly catabolized through the same degradation pathway as the natural pyrimidine, uracil (B121893). nih.gov This extensive catabolism can limit the amount of the compound available for therapeutic action. nih.gov
Alternatively, for pyrimidine analogs to exert an antimetabolic effect, they must be converted into their nucleotide forms. nih.gov This anabolic activation typically involves phosphorylation. For instance, 5-FU can be converted to 5-fluorouridine (B13573) monophosphate (5-FUMP) by uridine (B1682114) kinase. nih.gov This monophosphate can then be further phosphorylated to diphosphate (B83284) and triphosphate forms. The resulting 5-fluorouridine triphosphate (5-FUTP) is a substrate for RNA polymerases and can be extensively incorporated into various RNA species, disrupting RNA processing and function. nih.gov If converted to a deoxyribonucleotide, it can inhibit thymidylate synthase, an enzyme critical for DNA synthesis. jyoungpharm.orgnih.gov Pyrimidine analogs like gemcitabine (B846) are also activated by conversion to their phosphate metabolites, which then disrupt DNA synthesis, primarily affecting cells in the S-phase of the cell cycle. nih.gov
| Metabolic Process | Description | Example Compound | Reference |
|---|---|---|---|
| Cellular Uptake | Mediated by nucleoside transporter systems in the cell membrane. plos.org | Pyrimidine analogs (general) | plos.org |
| Catabolism | Degradation via the normal pathway for uracil; a major fate for many pyrimidine analogs. nih.gov | 5-Fluorouracil (5-FU) | nih.gov |
| Anabolic Activation (Phosphorylation) | Conversion to nucleotide forms (mono-, di-, and triphosphates) is required for antimetabolic activity. nih.govnih.gov | 5-FU, Gemcitabine | nih.govnih.gov |
| Incorporation into Nucleic Acids | Activated triphosphate analogs can be incorporated into RNA or DNA, leading to functional disruption and cell death. nih.govnih.gov | 5-FU (into RNA), Floxuridine (into DNA) | nih.govnih.gov |
Signal Transduction Pathways Modulated by this compound Scaffolds
The pyrimidine scaffold is a versatile structural motif that appears in molecules designed to modulate key signal transduction pathways, which are critical for controlling cell growth, differentiation, and survival. sci-hub.sefrontiersin.org Dysregulation of these pathways is a hallmark of many diseases.
A direct investigation involving a scaffold hopping approach from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines explored the binding affinity to the C1 domain of Protein Kinase C (PKC). plos.org PKC is a family of serine/threonine kinases that are central components in pathways involving cell proliferation, differentiation, and apoptosis. plos.org This study demonstrated that while the pyrimidine scaffold could occupy the same binding site as the original isophthalate (B1238265), it resulted in a diminished binding affinity for the PKC C1 domain. plos.org This finding, although showing a negative result in terms of affinity, directly establishes a link between the pyrimidine scaffold and its potential to interact with and modulate components of the PKC signaling cascade.
Beyond PKC, various fused pyrimidine systems have been shown to be potent inhibitors of other critical signaling pathways. Thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism, growth, and survival. sci-hub.se Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been found to inhibit cell proliferation in cancer cell lines that are dependent on the Epidermal Growth Factor Receptor (EGF-R), indicating modulation of the EGFR signaling pathway. researchgate.net Furthermore, pyridinone-based structures, which can be considered bioisosteres of pyrimidines, have been incorporated into inhibitors of protein tyrosine kinases (PTKs), which are fundamental enzymes in a vast number of signaling pathways that control cellular responses to external stimuli. frontiersin.org These examples collectively demonstrate that the pyrimidine core is a privileged structure for designing modulators of diverse and crucial cellular signaling networks. sci-hub.sefrontiersin.orgresearchgate.net
| Pyrimidine Scaffold Type | Signaling Pathway/Target | Observed Effect | Reference |
|---|---|---|---|
| Multisubstituted Pyrimidines | Protein Kinase C (PKC) C1 Domain | Diminished binding affinity compared to (5-hydroxymethyl) isophthalates. plos.org | plos.org |
| Thieno[2,3-d]pyrimidines | PI3K/Akt/mTOR Pathway | Inhibition of the pathway, leading to anticancer effects. sci-hub.se | sci-hub.se |
| Pyrazolo[1,5-a]pyrimidines | EGF-R Signaling Pathway | Inhibition of proliferation in EGF-dependent cell lines. researchgate.net | researchgate.net |
| Pyridinone-Quinazolines (Pyrimidine Bioisostere) | Protein Tyrosine Kinases (PTK) | Cytotoxic agents targeting PTKs. frontiersin.org | frontiersin.org |
Medicinal Chemistry Applications and Pharmacological Efficacy of 5 Hydroxymethyl Pyrimidine Derivatives
Development of 5-(Hydroxymethyl)pyrimidine-based Anticancer Agents
The quest for more effective and selective cancer therapies has led to the investigation of this compound derivatives as potential antineoplastic agents. nih.govnih.gov The hydroxymethyl group at the C-5 position of the pyrimidine (B1678525) ring offers a site for chemical modification, allowing for the synthesis of diverse analogs with varying cytotoxic profiles. researchgate.netresearchgate.net
Numerous studies have evaluated the in vitro cytotoxic properties of this compound derivatives against a panel of human cancer cell lines. A series of 5-hydroxymethylpyrimidines with different substituents at the 4-position were tested against HeLa (cervical cancer), HepaRG (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), AGS (gastric adenocarcinoma), and A172 (glioblastoma) cell lines. nih.gov The results indicated that the nature of the substituent at the 4-position significantly influences the cytotoxic activity. nih.gov
For instance, derivatives bearing a benzylsulfanyl group at the 4-position were generally more cytotoxic than those with an aliphatic amino group. nih.gov Specifically, the hydroxylation of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine to its 5-hydroxymethyl derivative was found to significantly enhance its cytotoxicity against HeLa cancer cells. researchgate.netmdpi.com
Another study involving 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives, synthesized from 5-hydroxymethylpyrimidine precursors, showed that one compound was cytotoxic enough to reduce the viability of A172 and AGS cell lines by 50% within the tested concentration range. mdpi.com However, it did not show significant activity against Caco-2 or HeLa cells. mdpi.com Other research has also documented the evaluation of pyrimidine derivatives against various cancer cell lines, including MCF-7 (breast cancer), highlighting the broad interest in this class of compounds for anticancer drug discovery. nih.govveterinaria.org
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound Type | Cancer Cell Lines Tested | Key Findings | Citation |
|---|---|---|---|
| 5-Hydroxymethylpyrimidines with 4-position substituents | HeLa, HepaRG, Caco-2, AGS, A172 | Derivatives with a benzylsulfanyl group showed moderate anticancer properties. | nih.gov |
| 5-Hydroxymethyl derivative of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | HeLa | Hydroxylation significantly enhanced cytotoxicity. | researchgate.netmdpi.com |
| 5-Iminomethylpyrimidine derivatives | A172, AGS, Caco-2, HeLa, HepG2 | One compound showed cytotoxic activity against A172 and AGS cell lines. | mdpi.com |
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of this compound derivatives. Research has consistently shown that the substituents at various positions on the pyrimidine ring play a significant role in determining cytotoxic efficacy. researchgate.net
A key finding is that bulky constituents at the 4-position of 5-hydroxymethylpyrimidines tend to exhibit better, albeit moderate, anticancer properties. nih.gov For example, derivatives with a benzylsulfanyl group at this position are more toxic to cancer cells than their counterparts with aliphatic amino groups. nih.gov The hydroxylation at the 5-position to form the 5-hydroxymethyl derivative has been shown to be a critical modification for enhancing cytotoxicity. researchgate.netmdpi.com
Furthermore, the nature of the substituent on the aryl ring of the 4-benzylsulfanyl group can influence activity. The presence of electron-withdrawing groups on the phenyl rings of certain pyrimido[4,5-d]pyrimidine (B13093195) systems, derived from 5-hydroxymethylpyrimidine precursors, can lead to potent antibacterial agents, a strategy that could also be explored for anticancer activity. ptfarm.pl
In the context of pyrazoline-anthracene hybrids derived from pyrimidine scaffolds, SAR studies have revealed that the nature and position of substituents on the pyrazoline and anthracene (B1667546) moieties significantly impact their anti-liver cancer activity. nih.gov Although not directly this compound derivatives, these findings highlight the importance of systematic structural modifications in developing potent anticancer agents based on the pyrimidine core.
Exploration of this compound Analogs as Antimicrobial Agents
In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat microbial infections. These efforts have spanned antibacterial, antifungal, and antiviral applications.
Several studies have explored the antibacterial properties of this compound analogs. In one study, a series of 5-hydroxymethylpyrimidines were tested against a panel of bacteria, including Enterococcus faecalis. mdpi.com It was found that only derivatives with an amino group containing at least a three-carbon chain at the 4-position exhibited weak antibacterial properties. nih.govmdpi.com
Another study focused on pyrimido[4,5-d]pyrimidine derivatives, which can be synthesized from 5-hydroxymethylpyrimidine intermediates. ptfarm.pl These compounds showed significant antibacterial activity, and their efficacy was linked to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituents on the attached phenyl rings. ptfarm.pl
The mechanism of action for some pyrimidine analogs has been linked to the inhibition of essential metabolic pathways. For example, a 5-hydroxymethylpyrimidine analog, 4-amino-2-trifluoromethyl-5-hydroxymethylpyrimidine (CF3-HMP), can be converted by the enzyme ThiD to its pyrophosphate form, which then inhibits ThiE, an enzyme crucial for thiamine (B1217682) biosynthesis. frontiersin.org This inhibition of thiamine synthesis can lead to the inhibition of bacterial growth, as observed in E. coli. frontiersin.org The thiamine biosynthesis pathway, including the enzymes ThiD and ThiE, is present in Enterococcus faecalis, suggesting a potential mechanism for the antibacterial action of 5-hydroxymethylpyrimidine analogs against this bacterium. frontiersin.org
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound Type | Bacterial Strain(s) | Key Findings | Citation |
|---|---|---|---|
| 5-Hydroxymethylpyrimidines with 4-aminoalkyl substituents | Enterococcus faecalis | Weak activity observed only with amino groups having at least a three-carbon chain. | nih.govmdpi.com |
| Pyrimido[4,5-d]pyrimidine derivatives | Enterococcus faecalis, other bacteria | Significant antibacterial activity, influenced by substituents on phenyl rings. | ptfarm.pl |
| 4-Amino-2-trifluoromethyl-5-hydroxymethylpyrimidine (CF3-HMP) | E. coli (mechanism relevant to E. faecalis) | Inhibits the ThiE enzyme in the thiamine biosynthesis pathway. | frontiersin.org |
The antifungal potential of this compound derivatives has also been a subject of investigation. In a study evaluating various 5-hydroxymethylpyrimidines, only the derivative with a 4-benzylsulfanyl substituent showed any antifungal activity. nih.govmdpi.com This suggests that, similar to anticancer activity, the nature of the substituent at the 4-position is critical for antifungal efficacy.
Other research has shown that a 5-hydroxymethylpyrimidine derivative with a tetrasulfide bridge at the 4-position possesses interesting antifungal properties. mdpi.com Furthermore, a series of pyrimidine derivatives containing a furanose moiety, which can be synthesized from pyrimidine precursors, were screened for their in vitro antifungal activity. nih.gov Several of these compounds exhibited significant antifungal activity against various fungal strains. nih.gov
Derivatives of this compound have shown promise as antiviral agents, particularly against DNA viruses like Herpes Simplex Virus Type 1 (HSV-1). The nucleoside analog 5-hydroxymethyl-2'-deoxyuridine (B45661) (HMeUdR) has demonstrated antiviral activity against HSV-1. nih.gov Its efficacy is comparable to other 5-substituted 2'-deoxypyrimidine nucleosides. nih.gov
The mechanism of action for many of these antiviral nucleoside analogs involves selective phosphorylation by the virus-encoded thymidine (B127349) kinase (TK). nih.govmdpi.com This phosphorylation traps the drug inside the infected cell, where it can then interfere with viral DNA synthesis. sysrevpharm.org Studies have shown that some acyclic pyrimidine nucleosides with a 5-hydroxymethyl substituent and a penciclovir-like side chain are substrates for HSV-1 TK, while those with acyclovir- or ganciclovir-like side chains are not. mdpi.com
In one study, new pyrimidine derivatives were synthesized starting from 2-thiouracil, which was first hydroxymethylated. researchgate.net These compounds were then evaluated for their antiviral activity against HSV-1, with some showing potent activity. sysrevpharm.orgresearchgate.net However, it is noteworthy that one of the main metabolites of the potent antiviral drug FMAU, 2'-fluoro-5-hydroxymethyl-arabinosyluracil, was found to be essentially inactive in vivo. nih.gov
Table 3: Antiviral Activity of Selected this compound Derivatives against HSV-1
| Compound | Key Findings | Citation |
|---|---|---|
| 5-Hydroxymethyl-2'-deoxyuridine (HMeUdR) | Exhibited antiviral activity against HSV-1. | nih.gov |
| 5-Substituted acyclic pyrimidines with a penciclovir-like side chain | Acted as substrates for HSV-1 thymidine kinase. | mdpi.com |
| Derivatives synthesized from hydroxymethylated 2-thiouracil | Showed potent antiviral activity against HSV-1. | researchgate.net |
| 2'-Fluoro-5-hydroxymethyl-arabinosyluracil | A metabolite of FMAU, found to be inactive in vivo. | nih.gov |
Investigation of this compound Derivatives for Other Therapeutic Areas
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory and immunomodulatory effects. nih.govnih.gov The introduction of a hydroxymethyl group at the 5-position of the pyrimidine ring can influence the molecule's interaction with biological targets, leading to the development of novel therapeutic agents.
Research has shown that derivatives incorporating the pyrimidine nucleus possess significant anti-inflammatory properties. researchgate.net For instance, a series of novel bicyclic and tricyclic pyrimidine derivatives synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one were evaluated for their anti-inflammatory activities. nih.govresearchgate.net While these studies provide a basis for the anti-inflammatory potential of the pyrimidine core, specific investigations into this compound derivatives have yielded more direct evidence. One study detailed the synthesis and evaluation of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, highlighting the therapeutic potential of this specific substitution pattern. jst.go.jp
In the realm of immunomodulation, triazolo[4,5-d]pyrimidine derivatives have been investigated for their ability to inhibit immune-modulatory or stress response kinases. google.com These kinases are implicated in a variety of conditions, including autoimmune diseases like arthritis, lupus, and multiple sclerosis. google.com A notable example from this class is a compound featuring a hydroxymethyl-substituted cyclopropylmethyl group, which underscores the potential of incorporating the 5-(hydroxymethyl) moiety in the design of immunomodulatory agents. google.com Furthermore, fused azole-pyrimidine derivatives have been identified as inhibitors of phosphotidylinositol-3-kinase-γ (PI3K-γ), a key enzyme in inflammatory and immunoregulatory pathways. nih.gov Within this series, a hydroxymethyl-substituted derivative was found to be the most potent, suggesting a beneficial role for this functional group in achieving high efficacy. nih.gov
The pyrimidine framework is integral to compounds that act on the central nervous system (CNS). nih.gov Derivatives of pyrimidine have been explored for a range of CNS applications, including as anticonvulsant and antidepressant agents. nih.govnih.gov The role of pyrimidines extends to fundamental neurobiology, as they are essential for the synthesis of nucleic acids and are involved in the regulation of CNS functions. researchgate.net
A particularly significant finding is the high concentration of 5-hydroxymethylcytosine (B124674) (5hmC), a derivative of this compound, in the brain. researchgate.netnih.gov 5hmC is an epigenetic modification of DNA that plays a crucial role in gene regulation. nih.gov Its abundance in neuronal cells suggests an essential function in proper neurodevelopment, and dysregulation of 5hmC levels may contribute to neurodevelopmental and neurodegenerative disorders. nih.gov Studies have shown a marked acquisition of 5hmC in mouse neuronal cells from postnatal development through adulthood, indicating its importance for normal neurological function in the adult brain. nih.gov
In the context of specific CNS disorders, this compound derivatives have emerged as promising candidates. For instance, a series of piperazinyl pyrimidines were investigated as γ-secretase modulators for the potential treatment of Alzheimer's disease. nih.gov Within this series, a hydroxymethyl-substituted derivative was identified as the most potent, which was attributed to the formation of an additional hydrogen bond interaction. nih.gov Furthermore, pyrimidine derivatives have been developed as selective modulators for serotonin (B10506) receptors, such as the 5-HT2C receptor, which are key targets for treating CNS disorders like schizophrenia, depression, and Parkinson's disease. mdpi.com The unique properties of the this compound scaffold make it a valuable component in the design of new drugs targeting the CNS. nih.govresearchgate.net
Prodrug Strategies and Bioactivation Mechanisms for this compound-Containing Molecules
Prodrug design is a critical strategy in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or inefficient delivery of a drug to its target. urjc.es The this compound moiety can be a key structural feature in the design of such prodrugs, enabling controlled release and activation of the parent drug.
A prominent application of this strategy is seen in the development of antiviral nucleoside analogues. For the uridine (B1682114) derivative β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU), various prodrug approaches have been explored to enhance its anti-VZV (varicella-zoster virus) activity and pharmacokinetic profile. nih.govacs.org These strategies include the synthesis of 5'-amino acid esters, phosphoramidates, and long-chain phospholipids. nih.govacs.org The amino acid ester prodrugs are designed to improve bioavailability and cell transport, while phosphoramidate (B1195095) prodrugs aim to bypass the rate-limiting initial monophosphorylation step, a common hurdle for nucleoside analogues. nih.govacs.org The bioactivation of these phosphoramidate prodrugs involves enzymatic and chemical mechanisms that ultimately release the active nucleoside monophosphate (NMP). nih.govacs.org
Another innovative prodrug strategy involves the use of photocages. 2-Nitrobenzyl photocaged 5-hydroxymethyl-2′-deoxycytidine and uridine phosphoramidites have been synthesized for incorporation into oligonucleotides. acs.org These "caged" nucleic acids can be activated by light, providing a mechanism for spatiotemporal control over the release of the active molecule. This approach is valuable for developing nucleic acid-based therapeutic strategies. acs.org
The bioactivation of molecules containing a pyrimidine ring can also occur through metabolic processes. For example, the bioactivation of certain fluoropyrimidine-containing compounds can proceed via oxidative defluorination, leading to the formation of reactive intermediates. hyphadiscovery.com While not always a desirable outcome, understanding these bioactivation pathways is crucial for designing safer and more effective drugs. researchgate.net The metabolism of the pyrimidine ring can be complex and may involve enzymes like cytochrome P450s. researchgate.net The hydroxymethyl group itself can be a site for metabolic modification or a key element in the designed cleavage of a prodrug to release the active pharmacological agent. frontiersin.org
Advanced Spectroscopic and Computational Characterization of 5 Hydroxymethyl Pyrimidine
Spectroscopic Elucidation of Molecular Structure and Conformation
Spectroscopic analysis is fundamental in determining the three-dimensional structure and connectivity of 5-(hydroxymethyl)pyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry offer detailed insights into its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of this compound. One-dimensional (¹H NMR) and two-dimensional (COSY, NOESY) experiments provide information on proton environments, scalar couplings, and spatial proximities.
In studies of related pyrimidine (B1678525) derivatives, ¹H NMR is used to identify the chemical shifts of the various protons in the molecule. For instance, the protons of the hydroxymethyl group (CH₂OH) typically appear as a distinct signal, the chemical shift of which can be influenced by solvent and temperature. The protons on the pyrimidine ring have characteristic chemical shifts that are sensitive to the electronic environment and the presence of substituents.
Two-dimensional NMR techniques provide further structural detail. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, revealing which protons are adjacent to one another in the molecular structure. For example, COSY spectra can confirm the connectivity between the hydroxymethyl protons and the pyrimidine ring. researchgate.netipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the molecule's conformation. researchgate.netipb.pt For example, NOESY can reveal through-space interactions between the hydroxymethyl group protons and the protons on the pyrimidine ring, helping to define the preferred orientation of the hydroxymethyl substituent relative to the ring. researchgate.netnih.gov In studies of similar molecules, NOESY has been used to determine the relative stereochemistry of substituents. csic.es
Table 1: Representative ¹H NMR Data for Pyrimidine Derivatives
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 (pyrimidine ring) | 8.5 - 9.0 | Singlet | Chemical shift is sensitive to substituents at positions 4 and 6. |
| H-4, H-6 (pyrimidine ring) | 7.0 - 8.5 | Doublet/Singlet | Coupling between H-4 and H-6 depends on substitution pattern. |
| CH₂ (hydroxymethyl) | 4.5 - 5.0 | Singlet/Doublet | May show coupling to the hydroxyl proton. |
| OH (hydroxymethyl) | Variable | Broad singlet | Chemical shift is concentration and temperature dependent. |
Note: This table provides typical chemical shift ranges and may vary based on the specific derivative and experimental conditions.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is employed to identify the functional groups present in this compound and to probe its vibrational modes. nih.govphyschemres.org These techniques are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. mdpi.com
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the pyrimidine ring and the hydroxymethyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring give rise to a series of bands in the 1400-1650 cm⁻¹ region. nih.govnih.gov The C-O stretching vibration of the hydroxymethyl group would be observed in the 1000-1260 cm⁻¹ range.
FT-Raman spectroscopy provides additional information about the molecular vibrations. The pyrimidine ring breathing modes are often prominent in the Raman spectrum and are sensitive to substitution. nih.gov The symmetric stretching of non-polar bonds, which may be weak in the IR spectrum, can be strong in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=N, C=C (ring) | Stretching | 1400 - 1650 |
| C-O | Stretching | 1000 - 1260 |
Note: This table provides typical wavenumber ranges and the exact values can vary.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of this compound with high accuracy. nih.govacs.org In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, and the mass-to-charge ratio (m/z) of this ion is measured. nih.gov This technique is particularly useful for confirming the molecular formula of a synthesized compound. nih.govresearchgate.net
In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the [M+H]⁺ ion, characteristic fragment ions are produced. The analysis of these fragments provides valuable information about the structure of the molecule, as the fragmentation pathways are often related to the underlying chemical bonds and functional groups. For example, the loss of a water molecule (H₂O) from the hydroxymethyl group is a common fragmentation pathway observed for similar compounds.
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net For a series of 5-hydroxymethylpyrimidine derivatives, single-crystal X-ray diffraction has been successfully employed to characterize their structures. nih.govnih.gov The data obtained from X-ray diffraction can reveal how the molecules pack in the solid state and can provide insights into the nature and strength of non-covalent interactions.
Table 3: Key Structural Parameters from X-ray Diffraction
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Hydrogen Bonding | The geometry of intermolecular hydrogen bonds. |
Note: Specific values are dependent on the crystal structure of the compound.
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules like this compound.
DFT calculations can be used to optimize the molecular geometry of this compound in the gas phase or in solution. physchemres.org These calculations aim to find the lowest energy conformation of the molecule by minimizing the forces on each atom. The optimized geometry provides theoretical values for bond lengths, bond angles, and torsion angles, which can be compared with experimental data from X-ray diffraction. bohrium.com
Furthermore, DFT calculations provide a wealth of information about the electronic structure of the molecule. The distribution of electron density, the molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) can be calculated. scispace.com The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, which can indicate sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. Theoretical vibrational frequencies can also be calculated using DFT and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Excitation Attributes
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov
For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to determine the energies of the HOMO and LUMO. africanjournalofbiomedicalresearch.com These calculations reveal the distribution of electron density within these orbitals. The HOMO is typically localized over the entire molecule, with the exception of the hydroxyl group, while the LUMO shows a charge distribution across all atoms except for the hydrogen atoms of the hydroxyl group and the naphthalene (B1677914) ring (in related, more complex structures). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The flow of electrons from a higher to a lower energy state, dictated by the frontier orbital gap, is associated with higher chemical reactivity and lower kinetic stability. researchgate.net
The electron excitation attributes are studied through the calculated energies of the HOMO and LUMO. africanjournalofbiomedicalresearch.com Time-dependent DFT (TD-DFT) is used to analyze the UV-Visible spectrum and understand the electronic transitions. mdpi.com For instance, in a related compound, 5-hydroxymethyluracil (B14597), the strong absorption band observed experimentally corresponds to the HOMO-LUMO transition. mdpi.com
Table 1: Frontier Molecular Orbital Energies and Properties
| Property | Value | Reference |
| HOMO Energy | Varies with derivative | africanjournalofbiomedicalresearch.commdpi.com |
| LUMO Energy | Varies with derivative | africanjournalofbiomedicalresearch.commdpi.com |
| HOMO-LUMO Energy Gap | Varies with derivative | africanjournalofbiomedicalresearch.comnih.govmdpi.com |
Note: Specific energy values are highly dependent on the specific derivative and the computational method used.
Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) and Fukui functions are powerful tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. bohrium.commjcce.org.mk
The MEP map provides a visual representation of the charge distribution around a molecule. tandfonline.com Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. bohrium.com For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxymethyl group are often identified as sites for electrophilic attack due to their high electron density. africanjournalofbiomedicalresearch.combohrium.com
Fukui functions provide a more quantitative measure of local reactivity. mjcce.org.mk These functions are calculated from the electron density and can identify the most likely sites for nucleophilic, electrophilic, and radical attacks. mjcce.org.mk The analysis of these functions helps in understanding the chemical selectivity of different atoms within the molecule. mjcce.org.mk
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density and the nature of bonding within a molecule. africanjournalofbiomedicalresearch.comresearchgate.netuba.ar It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. nih.govyoutube.com
NBO analysis quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these interactions is measured by the second-order perturbation energy, E(2). wisc.edu A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edu
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. africanjournalofbiomedicalresearch.commdpi.com These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. mdpi.com
Prediction of Binding Affinity and Molecular Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. mdpi.comnih.gov A more negative binding energy generally indicates a more stable and favorable interaction. mjcce.org.mk
For derivatives of this compound, molecular docking studies have been performed against various protein targets to explore their potential therapeutic applications. africanjournalofbiomedicalresearch.commdpi.com For instance, some derivatives have been docked into the binding sites of enzymes like protein kinase C (PKC) and acetylcholinesterase. nih.govasianjpr.com These studies have shown that the hydroxymethyl group can participate in hydrogen bonding with amino acid residues in the active site of the protein, contributing to the binding affinity. mdpi.com However, in some cases, scaffold hopping from a known active core to a pyrimidine-based one has led to a decrease in binding affinity, highlighting the complexity of ligand-protein interactions. nih.gov
Table 2: Predicted Binding Affinities of this compound Derivatives with Various Protein Targets
| Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
| Compound 3h | Adenosine A1 receptor | -8.4 | mdpi.com |
| HMI-1b11 | PKCα C1 domain | Not specified, but showed binding | nih.gov |
| HMI-1a3 | PKCα C1 domain | Not specified, but showed binding | nih.gov |
| Pyrimidine Analogues (1e, 1g) | PKCα C1 domain | Did not displace [3H]PDBu | nih.gov |
Note: This table is illustrative. Specific binding affinities depend on the exact derivative and the protein target.
Conformational Analysis in Solution and Binding Environments
The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its biological activity. nih.govresearchgate.net Conformational analysis of this compound and its derivatives has been investigated both in solution and in binding environments using experimental techniques like NMR spectroscopy and computational methods. nih.govrsc.org
NMR studies on 5-(hydroxymethyl)-2'-deoxyuridine have shown that the hydroxymethyl group is not freely rotating and adopts a specific orientation. nih.govresearchgate.net In some derivatives, the orientation of the amino and hydroxyl groups is stabilized by an intramolecular hydrogen bond, forming a six-membered ring. mdpi.com The conformation of the hydroxyl moiety with respect to the pyrimidine ring has been described as gauche. mdpi.com
In a binding environment, the conformation of the ligand can adapt to fit the binding pocket of the protein. Molecular dynamics simulations can provide insights into these conformational changes and the stability of the ligand-protein complex over time.
In Silico ADME Prediction and Drug Likeness Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and drug-likeness profiling are crucial steps in the early stages of drug discovery to assess the pharmacokinetic properties and potential of a compound to be developed into a drug. tandfonline.comijpsonline.com
Computational tools are used to predict various physicochemical properties and pharmacokinetic parameters. bohrium.comresearchgate.net Drug-likeness is often evaluated based on rules such as Lipinski's rule of five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netplos.org A positive drug-likeness score suggests that the molecule contains fragments commonly found in known drugs. researchgate.net
For derivatives of this compound, in silico studies have been conducted to predict their ADME properties. africanjournalofbiomedicalresearch.com These analyses help in identifying compounds with favorable pharmacokinetic profiles, such as good oral bioavailability and appropriate metabolic stability, for further development. ijpsonline.com For example, a study on isophthalate (B1238265) derivatives, which share structural similarities, aimed to reduce lipophilicity to improve drug-like properties. plos.org
Table 3: Predicted ADME and Drug-Likeness Properties
| Property | Predicted Value/Compliance | Reference |
| Molecular Weight | Varies with derivative | plos.org |
| logP | Varies with derivative | plos.org |
| Hydrogen Bond Donors | Varies with derivative | plos.org |
| Hydrogen Bond Acceptors | Varies with derivative | plos.org |
| Lipinski's Rule of Five | Varies with derivative | plos.org |
| Drug-Likeness Score | Varies with derivative | africanjournalofbiomedicalresearch.comresearchgate.net |
Note: The values in this table are generalized and would need to be calculated for specific this compound derivatives.
Future Research Directions and Translational Outlook for 5 Hydroxymethyl Pyrimidine
Rational Design and Synthesis of Next-Generation 5-(Hydroxymethyl)pyrimidine Pharmacophores
Future advancements in the therapeutic application of this compound are contingent on the rational design and synthesis of next-generation derivatives with enhanced potency and selectivity. This endeavor necessitates a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets.
A key strategy in the rational design of novel this compound analogues involves the strategic modification of substituents at various positions on the pyrimidine (B1678525) ring. For instance, a series of 5-hydroxymethylpyrimidines with variations at the 4-position have been synthesized through the reduction of corresponding esters. nih.gov Biological evaluation of these compounds against various cancer cell lines revealed that derivatives bearing bulky constituents and those with a benzylsulfanyl group at the 4-position exhibited more pronounced anticancer properties compared to those with an aliphatic amino group. nih.gov Specifically, the hydroxylation of a parent compound to its 5-hydroxymethyl derivative was shown to significantly enhance cytotoxicity against cancer cell lines. mdpi.com
The synthesis of these next-generation pharmacophores often involves multi-step reaction sequences. A general procedure for the preparation of this compound derivatives involves the dissolution of a proper ester in a solvent like tetrahydrofuran (B95107) (THF), followed by cooling and the gradual addition of a reducing agent such as lithium aluminum hydride (LiAlH4). nih.gov The reaction is then quenched, and the product is extracted and purified. nih.gov Spectroscopic techniques are crucial for the characterization of these newly synthesized compounds. nih.gov
The table below summarizes the findings of a study on novel 5-hydroxymethylpyrimidine derivatives, highlighting the influence of substituents on their anticancer activity.
| Compound ID | Substituent at 4-position | Anticancer Activity (IC50 µM) on HepaRG cells |
| 3h | tert-butylamino | 132.3 |
| Derivative with benzylsulfanyl group | benzylsulfanyl | More potent than aliphatic amino derivatives |
| Derivative with aliphatic amino group | Aliphatic amino | Less toxic to normal cells |
Data sourced from a study on novel 5-hydroxymethylpyrimidines. nih.govmdpi.com
Future research will likely focus on computational modeling and in silico screening to predict the binding affinities and pharmacokinetic properties of virtual libraries of this compound derivatives. This approach, combined with high-throughput synthesis and screening, will accelerate the discovery of lead compounds with optimized therapeutic profiles.
Integration of this compound in Chemical Biology Probes and Tools
The unique chemical properties of this compound make it an attractive scaffold for the development of chemical biology probes and tools. These molecular instruments are essential for dissecting complex biological processes, identifying novel drug targets, and validating the mechanism of action of therapeutic agents. promega.comtechnologynetworks.com
One promising application of this compound is in the creation of photoactivatable probes. For example, researchers have successfully synthesized 2-nitrobenzyl photocaged 5-hydroxymethyl-2'-deoxycytidine and uridine (B1682114) 3'-O-phosphoramidites. nih.gov These modified nucleosides can be incorporated into oligonucleotides at specific positions. nih.gov The photocage allows for precise spatial and temporal control over the release of the active molecule, enabling the study of dynamic cellular processes like transcription. nih.gov
The development of such probes facilitates the investigation of the biological roles of modified nucleobases like 5-hydroxymethylcytosine (B124674) and 5-hydroxymethyluracil (B14597), which are involved in epigenetic regulation. nih.gov Furthermore, the versatile nature of the this compound core allows for its incorporation into a variety of probe architectures, including those for:
Target Identification and Validation: By attaching affinity tags or reactive groups, this compound derivatives can be used to isolate and identify their protein targets. nih.govgenscript.com
In Vivo Imaging: The synthesis of disubstituted pyrimidine derivatives is being explored for the development of selective agonists for receptors like the 5-HT2C receptor, which could be adapted into chemical probes for in vivo imaging techniques such as positron emission tomography (PET). mdpi.com
The table below outlines potential applications of this compound in the development of chemical biology tools.
| Probe Type | Application | Potential Advantage of this compound |
| Photoactivatable Probes | Spatiotemporal control of biological processes (e.g., transcription) | Allows for precise uncaging to study dynamic cellular events. |
| Affinity-Based Probes | Target identification and validation | The hydroxymethyl group provides a handle for conjugation to affinity tags. |
| Imaging Agents (e.g., PET radiotracers) | In vivo visualization of biological targets | The pyrimidine scaffold can be modified to achieve high selectivity for specific receptors. |
The continued development of innovative synthetic methodologies will be crucial for the integration of this compound into more sophisticated and powerful chemical biology probes.
Development of Advanced Analytical Techniques for this compound Metabolites
Understanding the metabolic fate of this compound-based drug candidates is a critical aspect of preclinical and clinical development. The identification and quantification of metabolites are essential for elucidating mechanisms of action, assessing potential toxicity, and establishing pharmacokinetic profiles. nih.gov The complexity of the metabolome, which encompasses a wide range of molecules with diverse physicochemical properties, necessitates the use of advanced analytical techniques. rsc.orgmdpi.com
No single analytical platform can capture the entire metabolome; therefore, a combination of techniques is often employed. rsc.org Key analytical platforms for metabolomics studies that can be applied to this compound metabolites include:
Mass Spectrometry (MS): Coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS is a powerful tool for identifying and quantifying metabolites. nih.govbohrium.com High-resolution MS can provide accurate mass measurements, aiding in the elucidation of elemental compositions. pensoft.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-destructive method for analyzing metabolites and can provide detailed structural information. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating complex mixtures of metabolites prior to detection. sielc.com Reverse-phase HPLC methods can be developed and optimized for the separation of pyrimidine derivatives. sielc.com
The table below summarizes the primary analytical techniques used in metabolomics and their applicability to the study of this compound metabolites.
| Analytical Technique | Principle | Application to 5-(HMP) Metabolites |
| LC-MS/GC-MS | Separation by chromatography followed by mass-to-charge ratio detection | Identification and quantification of known and unknown metabolites; metabolic profiling. |
| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field | Structural elucidation of novel metabolites; analysis of metabolic pathways. |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase | Separation and purification of metabolites from complex biological matrices. |
Future research in this area will likely focus on the development of more sensitive and high-throughput analytical methods. This includes the use of ultra-performance liquid chromatography (UPLC) for faster separations and the application of advanced data analysis software for processing large metabolomics datasets. rsc.org The establishment of a comprehensive database of this compound metabolites, housed in repositories like the Metabolomics Workbench, would greatly facilitate future research.
Interdisciplinary Research Collaborations for Comprehensive Translational Studies
The translation of a promising compound like this compound from a laboratory curiosity to a clinically effective therapeutic is a long and complex process that requires a multifaceted approach. drugbank.com Interdisciplinary research collaborations, particularly between academic institutions and the pharmaceutical industry, are increasingly recognized as essential for navigating the challenges of drug development. nih.gov
Academic institutions are often the wellspring of fundamental scientific discoveries and innovative research, while the pharmaceutical industry possesses the resources, infrastructure, and expertise in drug development, clinical trials, and commercialization. drugbank.com By bridging the gap between basic research and clinical application, these partnerships can significantly accelerate the development of new therapies. hubspotusercontent10.net
Successful translational studies for this compound derivatives will depend on the formation of synergistic collaborations that bring together experts from various fields, including:
Medicinal Chemistry: For the design and synthesis of novel analogues.
Pharmacology: To evaluate the efficacy and mechanism of action in preclinical models.
Toxicology: To assess the safety profile of lead compounds.
Clinical Research: To design and conduct human clinical trials.
Several models for academia-industry partnerships exist, ranging from sponsored research agreements to the formation of joint research enterprises. hubspotusercontent10.netmrlcg.com A notable example of a successful collaboration is the development of the anticancer drug imatinib (B729) (Gleevec), which resulted from a partnership between the University of Pennsylvania and Novartis. mrlcg.com
The table below highlights key stakeholders and their roles in the translational research of this compound.
| Stakeholder | Role in Translational Research |
| Academic Research Institutions | Basic research, target identification, early-stage discovery. |
| Pharmaceutical & Biotech Companies | Drug development, clinical trials, manufacturing, commercialization. |
| Government Funding Agencies | Financial support for basic and translational research. |
| Contract Research Organizations (CROs) | Specialized services for preclinical and clinical development. |
| Patient Advocacy Groups | Patient recruitment for clinical trials, raising awareness. newswire.ca |
The future translational success of this compound hinges on fostering a collaborative ecosystem that encourages the open exchange of ideas and resources. By leveraging the complementary strengths of academia and industry, the path from bench to bedside for this promising class of compounds can be significantly shortened.
Q & A
Q. What are the common synthetic routes for 5-(Hydroxymethyl)pyrimidine, and how do researchers optimize yields?
- Methodological Answer : Synthesis typically involves enzymatic pathways or chemical modifications of pyrimidine precursors. For example, the enzyme ThiC catalyzes the rearrangement of 5-aminoimidazole ribotide (AIR) to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), a key intermediate . Chemical routes may include hydroxymethylation of pyrimidine derivatives using formaldehyde or glyoxylic acid under controlled pH (6–8) and temperature (60–80°C). Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF/H₂O mixtures), and catalysts (e.g., Lewis acids). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., hydroxymethyl at C5) and aromaticity of the pyrimidine ring.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 127.06 for CHNO).
- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., O–H···N interactions).
Cross-validate results with databases like NIST Chemistry WebBook or PubChem .
Q. What is the biological significance of this compound derivatives in nucleotide biosynthesis?
- Methodological Answer : The hydroxymethyl group at C5 is a precursor in thiamin (vitamin B1) biosynthesis. ThiD phosphorylates HMP-P to form HMP-PP, which couples with thiazole moieties to form thiamin phosphate . Researchers study its role in metabolic pathways using isotopic labeling (e.g., C-glucose tracing) and knock-out microbial strains (e.g., E. coli thiC mutants) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation. Avoid exposure to light or moisture. For waste management, segregate from halogenated solvents and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Conduct systematic stability assays:
- Prepare buffered solutions (pH 3–10) and monitor degradation via HPLC at timed intervals.
- Use Arrhenius plots to extrapolate shelf life. Conflicting data may arise from impurities (e.g., residual aldehydes) or solvent effects. Validate purity via H NMR integration and LC-MS before testing .
Q. What strategies are used to study the enzyme-substrate interactions of ThiC in hydroxymethylpyrimidine biosynthesis?
- Methodological Answer :
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers (e.g., C2 or C4). Compare with experimental data (e.g., SNAr reactions with amines) to validate predictions. Tools like Gaussian or ORCA are standard .
Q. What experimental approaches are employed to modify the hydroxymethyl group for targeted drug design?
- Methodological Answer :
- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to temporarily block the hydroxymethyl group during coupling reactions.
- Bioisosteric Replacement : Substitute –CHOH with –CFH or –POH to enhance metabolic stability.
- Click Chemistry : Attach azide-functionalized probes for target engagement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
